[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene
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Overview
Description
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is an organic compound that features a benzene ring substituted with a bromoalkene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4,4-dimethylpent-1-en-1-ylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the desired position on the alkene chain.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the alkene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include epoxides or diols.
Reduction: Products include dehalogenated or hydrogenated benzene derivatives.
Scientific Research Applications
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for [(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
[(1E)-4-bromobut-1-en-1-yl]benzene: Similar structure but with a shorter alkene chain.
4-bromo-1-butene: Lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
Uniqueness
[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene is unique due to its extended alkene chain and the presence of both a benzene ring and a bromine atom
Properties
Molecular Formula |
C13H17Br |
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Molecular Weight |
253.18 g/mol |
IUPAC Name |
[(E)-5-bromo-4,4-dimethylpent-1-enyl]benzene |
InChI |
InChI=1S/C13H17Br/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3/b9-6+ |
InChI Key |
FNWJLSGSEYYUDH-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)(C/C=C/C1=CC=CC=C1)CBr |
Canonical SMILES |
CC(C)(CC=CC1=CC=CC=C1)CBr |
Origin of Product |
United States |
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